![molecular formula C23H21N3O5 B3011749 (E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 326884-25-7](/img/structure/B3011749.png)
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
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Description
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one, also known as CN-19, is a synthetic compound that has been studied for its potential use in treating various diseases.
Scientific Research Applications
Antiproliferative Activity Against Cancer Cells
The synthesized 6-nitro indazoles, including 11a , 11b , 12a , and 12b , have demonstrated significant antiproliferative activity against lung carcinoma cell lines, particularly NCI-H460 . Their half-maximal inhibitory concentration (IC50) values fall within the range of 5–15 μM . These compounds hold promise as potential candidates for cancer therapy .
Antibacterial Properties
In addition to their antiproliferative effects, the nitro-based indazoles 12a and 13b exhibit antibacterial activity. Specifically, they display minimum inhibitory concentration (MIC) values of 250 μg/mL and 62.5 μg/mL , respectively, against Neisseria gonorrhoeae . Remarkably, these compounds do not cause hemolysis in human red blood cells (RBC) .
Potential Tubulin Inhibition
Indazoles have been studied as potential tubulin inhibitors. Although specific data on this compound are not available in the cited literature, its structural features suggest that it could interfere with microtubule dynamics, impacting cell division and potentially serving as an anticancer agent .
Biochemical Modulation
Fused tricyclic pyrazole derivatives, including indazoles, have been investigated for various biochemical activities. While the exact mechanisms remain to be explored, these compounds may interact with specific cellular targets, such as receptors or enzymes, influencing cellular processes .
Drug Discovery and Development
Given the diverse biological properties associated with indazole derivatives, researchers continue to explore their potential in drug discovery. The compound’s unique structure provides a starting point for designing novel molecules with improved pharmacological profiles .
Other Applications
Although not explicitly mentioned in the cited studies, indazole derivatives often find applications beyond the scope of the discussed research. These may include ligands for specific receptors, enzyme inhibitors, or even materials science applications .
properties
IUPAC Name |
6-nitro-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(20-16-18-15-19(26(29)30)8-9-21(18)31-23(20)28)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGLYYFBGKRSDN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one |
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